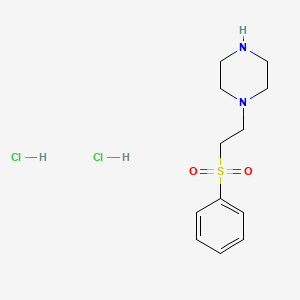

1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(benzenesulfonyl)ethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S.2ClH/c15-17(16,12-4-2-1-3-5-12)11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSARRQFZSPDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCS(=O)(=O)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590050 | |

| Record name | 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866588-15-0 | |

| Record name | 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-(2-Benzenesulfonyl-ethyl)piperazine Dihydrochloride (C₁₂H₁₈N₂O₂S·2HCl). This compound serves as a valuable intermediate and building block in medicinal chemistry and pharmaceutical development, particularly in the fields of neuropharmacology and oncology.[1] We will explore the strategic rationale behind the chosen synthetic route, delve into the mechanistic underpinnings of the key reaction, and provide a detailed, step-by-step protocol suitable for laboratory execution. The guide emphasizes chemical causality, process control, and validation to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

1-(2-Benzenesulfonyl-ethyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in numerous biologically active molecules, valued for its ability to influence physicochemical properties such as solubility and for its straightforward synthetic manipulation.[2] The benzenesulfonyl-ethyl moiety introduces specific structural and electronic features that can be crucial for modulating biological activity.

The primary synthetic challenge in preparing monosubstituted piperazines is controlling selectivity. Piperazine possesses two secondary amine nitrogens of similar nucleophilicity, creating a significant risk of undesired 1,4-disubstitution.[3] A successful synthesis must therefore employ a strategy to effectively differentiate the two nitrogen atoms.

Our selected pathway addresses this challenge through two core principles:

-

In Situ Mono-protection: We will utilize the principle of protonation to selectively deactivate one of the piperazine nitrogens. By reacting piperazine free base with one equivalent of piperazine dihydrochloride, we form piperazine monohydrochloride in situ.[3][4][5] This protonated species is far less nucleophilic, directing alkylation to the remaining free secondary amine.[4]

-

Michael Addition: The benzenesulfonyl-ethyl group will be introduced via a conjugate addition (Michael reaction). Phenyl vinyl sulfone serves as an ideal Michael acceptor due to the potent electron-withdrawing capacity of the sulfonyl group, which renders the β-vinyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]

This approach avoids the multiple steps of protection, alkylation, and deprotection often required in monosubstituted piperazine synthesis, offering a more streamlined and efficient process.[4] The final product is isolated as a stable, crystalline dihydrochloride salt, which is ideal for storage and further use.[7]

Synthesis Pathway and Mechanism

The overall synthesis is a two-stage, one-pot process followed by salt formation.

Stage 1: In Situ Formation of Piperazine Monohydrochloride

An equimolar mixture of piperazine (anhydrous) and piperazine dihydrochloride are heated in a suitable solvent, such as methanol, to form a clear solution of piperazine monohydrochloride.[3][5]

Stage 2: Conjugate Addition of Piperazine to Phenyl Vinyl Sulfone

The nucleophilic secondary amine of piperazine monohydrochloride attacks the electrophilic β-carbon of phenyl vinyl sulfone. The resulting enolate intermediate is then protonated by the solvent or trace acid to yield the 1-(2-Benzenesulfonyl-ethyl)piperazine free base. The piperazine dihydrochloride formed as a byproduct precipitates from the solution.

Stage 3: Dihydrochloride Salt Formation

After workup and isolation of the free base, it is dissolved in an appropriate solvent (e.g., absolute ethanol) and treated with hydrogen chloride to precipitate the desired 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride.[7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl: A Versatile Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride, a key chemical intermediate with significant applications in pharmaceutical research and development. While not an active therapeutic agent itself, its unique structural features, combining a flexible piperazine ring with a rigid benzenesulfonyl group, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document will delve into the physicochemical properties of this compound, its role as a synthetic intermediate, and explore the potential mechanisms of action of the novel therapeutic agents derived from it. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery pipelines, particularly in the fields of neuropharmacology and oncology.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of biological pathways.[1][2] Its prevalence stems from its ability to introduce favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. Furthermore, the two nitrogen atoms of the piperazine ring provide versatile handles for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. When combined with a benzenesulfonyl moiety, as in 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl, the resulting structure offers a unique combination of flexibility and rigidity, enabling precise interactions with biological targets.[3] This compound has emerged as a valuable starting material for the synthesis of novel agents in neuropharmacology and oncology.[3]

Physicochemical Properties and Synthetic Utility

This compound is a dihydrochloride salt, a feature that enhances its solubility and stability, making it amenable to a variety of synthetic transformations.[3]

| Property | Value | Reference |

| Molecular Formula | C12H18N2O2S·2HCl | [3] |

| Molecular Weight | 327.27 g/mol | [3] |

| Appearance | Solid | N/A |

| Solubility | Soluble in water | [3] |

The primary utility of this compound lies in its role as a synthetic intermediate. The secondary amine of the piperazine ring provides a nucleophilic center for the introduction of various substituents, leading to the generation of diverse chemical libraries for high-throughput screening.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic scheme utilizing 1-(2-Benzenesulfonyl-ethyl)piperazine as a starting material for the creation of a diverse library of compounds.

Caption: Generalized synthetic workflow using 1-(2-Benzenesulfonyl-ethyl)piperazine.

Potential Mechanisms of Action of Derived Compounds

While this compound itself is not pharmacologically active, the derivatives synthesized from this scaffold have shown promise in modulating a variety of biological targets. The following sections explore the potential mechanisms of action based on the known activities of related piperazine and benzenesulfonamide-containing compounds.

Neurological Disorders: Targeting Neurotransmitter Systems

Piperazine derivatives have a well-established history in the treatment of neurological and psychiatric disorders.[4][5] Their mechanism of action often involves interaction with key neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic pathways.

-

Serotonergic System: Many piperazine-containing compounds act as agonists or antagonists at various serotonin (5-HT) receptor subtypes.[4][5] For instance, some derivatives may exhibit anxiolytic and antidepressant-like effects by modulating 5-HT1A receptors.[4]

-

Dopaminergic System: The dopamine transporter (DAT) is another key target for piperazine derivatives, with some compounds acting as dopamine reuptake inhibitors.[6] This activity is relevant for the development of treatments for conditions such as ADHD and depression.

-

GABAergic System: The parent compound, piperazine, is known to exert its anthelmintic effect by acting as an agonist at GABA receptors in parasites, leading to paralysis.[7] While the selectivity for invertebrate GABA receptors is high, derivatives could potentially be designed to modulate mammalian GABA-A receptors, which would be relevant for anxiolytic and anticonvulsant therapies.[4][7]

The following diagram illustrates the potential interactions of piperazine derivatives with key neurotransmitter systems.

Caption: Potential interactions of piperazine derivatives with neurotransmitter systems.

Oncology: Targeting Cancer Cell Proliferation and Survival

Recent research has highlighted the potential of piperazine derivatives as anticancer agents.[1][8] The benzenesulfonamide moiety, in particular, is a well-known pharmacophore in the design of enzyme inhibitors.[9]

-

Enzyme Inhibition: Benzenesulfonamide-piperazine hybrids have been investigated for their ability to inhibit various enzymes crucial for cancer cell survival and proliferation, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase.[9]

-

Induction of Apoptosis: Some novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives have been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein BCL2.[8]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and are validated targets for cancer chemotherapy.[10] Phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential topoisomerase inhibitors.[10]

The following diagram outlines the potential anticancer mechanisms of action for compounds derived from the 1-(2-Benzenesulfonyl-ethyl)piperazine scaffold.

Sources

- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(2-Benzenesulfonyl-ethyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride (2HCl). This compound is a key synthetic intermediate with significant potential in pharmaceutical research and development, particularly in the fields of neuropharmacology and oncology.[1] The inclusion of the benzenesulfonyl group and its formulation as a dihydrochloride salt enhance its reactivity and solubility, making it a valuable building block for the synthesis of diverse bioactive molecules.[1] This document consolidates available data on its nomenclature, physicochemical properties, synthesis, analytical characterization, potential applications, and safety considerations to support its effective use in a research and development setting.

Introduction and Nomenclature

1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl is a piperazine derivative featuring a benzenesulfonyl ethyl substituent attached to one of the piperazine nitrogen atoms. The molecule is supplied as a dihydrochloride salt, which improves its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.[1]

Chemical Structure:

Figure 1: Chemical structure of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride.

Table 1: Nomenclature and Identifiers

| Identifier | Value |

| Systematic Name | 1-(2-Benzenesulfonylethyl)piperazine dihydrochloride |

| CAS Number | 866588-15-0[1] |

| Molecular Formula | C₁₂H₁₈N₂O₂S·2HCl[1] |

| Molecular Weight | 327.27 g/mol [1] |

| PubChem CID | 17749887[1] |

| MDL Number | MFCD02684113[1] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. The dihydrochloride salt form is expected to confer high water solubility.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Freely soluble in water | Inferred from dihydrochloride salt nature[1] |

| Storage Conditions | Store at 0-8°C[1] | Chem-Impex[1] |

Synthesis and Manufacturing

The synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is logically achieved through a Michael addition reaction, a well-established method in organic chemistry. This involves the conjugate addition of piperazine to phenyl vinyl sulfone. The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine Dihydrochloride

Causality: The use of an excess of piperazine can help to minimize the formation of the disubstituted byproduct. The reaction is typically carried out in a protic solvent like ethanol to facilitate the proton transfer steps of the Michael addition. The final precipitation with HCl in a suitable solvent ensures the formation and isolation of the desired dihydrochloride salt.

Materials:

-

Piperazine

-

Phenyl vinyl sulfone

-

Ethanol

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)

-

Diethyl ether (or other suitable non-polar solvent for precipitation)

Procedure:

-

Michael Addition:

-

In a round-bottom flask, dissolve piperazine (a molar excess, e.g., 2-3 equivalents) in ethanol.

-

To this solution, add phenyl vinyl sulfone (1 equivalent) dropwise at room temperature with stirring.

-

The reaction mixture may be stirred at room temperature or gently heated to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude free base.

-

-

Purification of the Free Base (Optional):

-

The crude product can be purified by column chromatography on silica gel if necessary to remove any unreacted starting materials or byproducts.

-

-

Salt Formation:

-

Dissolve the purified 1-(2-Benzenesulfonyl-ethyl)piperazine free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add at least two equivalents of a concentrated solution of hydrochloric acid with stirring.

-

The dihydrochloride salt will precipitate out of the solution. The addition of a non-polar solvent like diethyl ether can aid in complete precipitation.

-

Collect the precipitate by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

-

Analytical Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (phenyl group): multiplets in the range of δ 7.5-8.0 ppm. Protons of the ethyl bridge and piperazine ring: complex multiplets in the upfield region (δ 2.5-4.0 ppm). The protonation of the piperazine nitrogens will cause a downfield shift of the adjacent protons. |

| ¹³C NMR | Aromatic carbons: signals in the range of δ 125-140 ppm. Piperazine and ethyl bridge carbons: signals in the range of δ 40-60 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion for the free base (C₁₂H₁₈N₂O₂S) at m/z 255.12. Fragmentation would likely involve cleavage of the ethyl bridge and fragmentation of the piperazine ring. |

| IR Spectroscopy | Characteristic peaks for S=O stretching of the sulfonyl group (~1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), C-H stretching (aromatic and aliphatic), and N-H stretching (from the protonated piperazine). |

Biological Activity and Potential Applications

This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical applications.[1] The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets. Derivatives of piperazine have shown a wide range of biological activities, including antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and anticancer effects.

The benzenesulfonyl group can also contribute to the biological activity of the final compound, potentially through interactions with enzyme active sites. This class of compounds has shown promise in the development of novel therapeutics for:

-

Neuropharmacology: As a precursor for compounds targeting neurological disorders.[1]

-

Oncology: In the synthesis of potential anti-cancer agents.[1]

-

Biochemical Research: As a tool compound to investigate receptor interactions and signaling pathways.[1]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling piperazine derivatives and sulfonyl-containing compounds should be followed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[2]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Ingestion: Avoid ingestion. If swallowed, seek medical attention immediately.[2]

Storage:

Toxicity:

-

Specific toxicity data for this compound is not available. However, piperazine and its derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[2]

Conclusion

1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its chemical structure, combining the benzenesulfonyl and piperazine moieties, offers a platform for the synthesis of a wide array of novel compounds with potential therapeutic applications in neuropharmacology and oncology. This guide provides a foundational understanding of its properties, synthesis, and handling, serving as a valuable resource for researchers and scientists in the field. Further experimental investigation into its specific physicochemical properties and biological activities is warranted to fully elucidate its potential.

References

Sources

The Strategic Deployment of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold for Complex Therapeutic Challenges

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery of novel therapeutics. Among these, 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride has emerged as a cornerstone scaffold, particularly in the pursuit of agents targeting complex diseases within neuropharmacology and oncology.[1] This technical guide provides an in-depth exploration of this compound's strategic value, from its fundamental chemical attributes to its application in the synthesis of bioactive molecules.

The intrinsic value of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl lies in the synergistic combination of its two key structural motifs: the piperazine ring and the benzenesulfonyl group. The piperazine ring is a well-established "privileged scaffold" in drug discovery, a structural framework that is recurrently found in a multitude of FDA-approved drugs.[2] Its prevalence is attributed to its ability to modulate critical pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, and metabolic stability, while also providing a versatile handle for synthetic elaboration.[3]

The benzenesulfonyl moiety, on the other hand, is not merely a passive component. It actively enhances the compound's solubility and reactivity, rendering it an ideal starting point for a diverse range of chemical transformations.[1] This strategic combination of a proven pharmacophore and a reactivity-enhancing group makes this compound a powerful tool in the hands of medicinal chemists, enabling the exploration of vast chemical spaces and the development of targeted therapies with potentially improved efficacy and reduced side effects.[1]

This guide will delve into the synthetic pathways to and from this versatile building block, explore its role in the generation of pharmacologically active agents, and provide practical, field-proven insights into its application in contemporary drug discovery workflows.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 866588-15-0 | [1] |

| Molecular Formula | C12H20Cl2N2O2S | [4] |

| Molecular Weight | 327.27 g/mol | [1] |

| Form | White to cream-colored powder or needles | Chem-Impex |

| Storage | Store at 0-8°C | [1] |

Note on Handling: As a dihydrochloride salt, this compound is typically a stable, crystalline solid that is easier to handle and weigh than its free-base counterpart. However, standard laboratory safety precautions, including the use of personal protective equipment, should always be observed.

Synthesis and Reactivity: A Gateway to Chemical Diversity

The synthetic utility of this compound stems from the reactivity of the secondary amine within the piperazine ring. This nitrogen atom serves as a nucleophilic handle for the introduction of a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold

The most direct and industrially scalable synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine is achieved through an aza-Michael addition of piperazine to phenyl vinyl sulfone.[5] This reaction is highly efficient and proceeds under mild conditions. To favor the formation of the mono-substituted product and prevent the formation of the di-substituted byproduct, it is crucial to control the stoichiometry of the reactants, often using an excess of piperazine. An alternative strategy involves the in-situ formation of a piperazine monohydrochloride, which effectively protects one of the nitrogen atoms, thereby directing the reaction towards the desired mono-substituted product.[6]

Caption: General synthetic scheme for this compound.

Key Derivatization Reactions

The secondary amine of the piperazine ring is a versatile nucleophile, readily participating in a variety of bond-forming reactions. This reactivity is the cornerstone of its utility as a building block.

-

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents introduces a diverse range of alkyl substituents. This is a fundamental strategy for exploring the steric and electronic requirements of a target receptor or enzyme.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting iminium ion is a powerful method for introducing more complex alkyl groups.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the introduction of aryl and heteroaryl substituents, significantly expanding the accessible chemical space.

-

Acylation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) forms amide bonds, which can act as hydrogen bond donors or acceptors and influence the conformational preferences of the molecule.

Experimental Protocol: N-Alkylation of 1-(2-Benzenesulfonyl-ethyl)piperazine

This protocol provides a general procedure for the N-alkylation of the core scaffold, a common step in the synthesis of bioactive derivatives.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous potassium carbonate (K2CO3) or triethylamine (TEA)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) or triethylamine (3.0 eq) to neutralize the hydrochloride salt and act as a base.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired N-alkylated derivative.

Causality Behind Experimental Choices:

-

The use of a base (K2CO3 or TEA) is essential to deprotonate the piperazine hydrochloride, generating the free secondary amine which is the active nucleophile.

-

Anhydrous solvents are used to prevent side reactions with water.

-

The reaction temperature is optimized based on the reactivity of the alkyl halide to ensure a reasonable reaction rate without promoting decomposition.

-

The aqueous workup and extraction are standard procedures to remove inorganic salts and the solvent.

-

Column chromatography is a robust method for purifying the final product from any unreacted starting materials or byproducts.

Applications in Drug Discovery: From Scaffold to Candidate

The 1-(2-Benzenesulfonyl-ethyl)piperazine scaffold has been instrumental in the development of compounds targeting a range of biological pathways, with notable applications in neuropharmacology and oncology.[1]

Neuropharmacology: Targeting the Central Nervous System

The piperazine moiety is a common feature in many centrally acting drugs, influencing their ability to cross the blood-brain barrier and interact with neurotransmitter receptors.[7][8] Derivatives of 1-(2-Benzenesulfonyl-ethyl)piperazine are being explored for their potential to modulate serotonergic and GABAergic pathways, which are implicated in anxiety and depression.[9]

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent on the second piperazine nitrogen is critical for determining receptor affinity and selectivity.

-

Aromatic or heteroaromatic substituents can engage in π-π stacking or other specific interactions with receptor binding pockets.[10]

-

The benzenesulfonyl group can influence the overall polarity and hydrogen bonding capacity of the molecule, affecting its pharmacokinetic profile.

Caption: SAR workflow for neuropharmacological agents.

Oncology: The Pursuit of Novel Anti-Cancer Agents

In the realm of oncology, piperazine derivatives have demonstrated a broad spectrum of anti-cancer activities.[2][3] They have been investigated as inhibitors of various targets, including protein kinases and apoptosis-regulating proteins like BCL2.[11] The 1-(2-Benzenesulfonyl-ethyl)piperazine scaffold provides a robust platform for the design of novel anti-proliferative agents.

Case Study Highlight: BCL2 Inhibition

Recent studies have explored the potential of novel piperazine derivatives as inhibitors of the anti-apoptotic protein BCL2.[11] Overexpression of BCL2 is a hallmark of many cancers, allowing tumor cells to evade programmed cell death. Compounds that can inhibit BCL2 are therefore of significant therapeutic interest. The design of such inhibitors often involves a core scaffold, like 1-(2-Benzenesulfonyl-ethyl)piperazine, which is then elaborated with substituents that can mimic the interactions of pro-apoptotic proteins with BCL2.

SAR Insights in Oncology:

-

The benzenesulfonylphenyl moiety can be positioned to interact with specific hydrophobic pockets in the target protein.

-

Modifications to the N-substituent on the piperazine ring can be used to optimize potency and selectivity, as well as to fine-tune physicochemical properties to improve drug-likeness.[12]

-

The flexibility of the ethyl linker allows the two ends of the molecule to adopt optimal conformations for binding.

Future Perspectives and Conclusion

The this compound scaffold represents a convergence of desirable features for a building block in drug discovery: synthetic accessibility, versatile reactivity, and a proven track record as a component of bioactive molecules. Its continued application in lead optimization campaigns is expected to yield novel drug candidates with improved therapeutic profiles.

Future research will likely focus on:

-

Expansion of Chemical Diversity: Utilizing modern synthetic methodologies to introduce novel and complex substituents on the piperazine nitrogen.

-

Fragment-Based Drug Design: Employing the benzenesulfonylpiperazine core as a starting point for fragment growing or linking strategies.

-

Multi-Target Ligands: Designing derivatives that can simultaneously modulate multiple biological targets, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

References

-

Organic Syntheses. 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. [Link]

-

ResearchGate. Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. [Link]

-

MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

PharmacologyOnLine. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

-

ResearchGate. Reaction of N‐heterocycle with phenyl vinyl sulfone. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PubMed. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. [Link]

-

Semantic Scholar. Current Neuropharmacology. [Link]

-

PubMed. Current awareness of piperazines: pharmacology and toxicology. [Link]

-

ResearchGate. Reaction with the phenyl vinyl sulfone 5 and cross‐over experiment. [Link]

-

Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. [Link]

-

MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

-

ResearchGate. SAR of piperazine bearing benzazole derivatives as potential antidepressant agents. [Link]

-

MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

-

PubMed. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

National Institutes of Health. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. [Link]

-

PubMed. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. [Link]

-

PubMed. Piperazine derivatives: synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. [Link]

-

PubMed Central. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-(2-BENZENESULFONYL-ETHYL)PIPERAZINE DIHYDROCHLORIDE [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Role of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl in Neuropharmacology: A Synthetic Gateway to Novel CNS Agents

Abstract

This technical guide delineates the pivotal role of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride, not as a direct neuropharmacological agent, but as a highly valuable and versatile synthetic intermediate in the discovery and development of novel therapeutics for central nervous system (CNS) disorders. We will explore the neuropharmacological significance of its constituent moieties—the piperazine ring and the benzenesulfonyl group—and elucidate how this compound serves as a strategic starting point for the synthesis of a diverse range of potentially active molecules. This guide will provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of its synthetic utility, supported by detailed experimental protocols and illustrative pathways for the generation of new chemical entities targeting various neuroreceptors and transporters.

Introduction: A Building Block of Neurological Significance

In the landscape of neuropharmacology research, the quest for novel chemical entities with improved efficacy and safety profiles is perpetual. While much focus is placed on the final active pharmaceutical ingredients (APIs), the strategic importance of their synthetic precursors is often underappreciated. 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl (also referred to as its dihydrochloride salt) is one such crucial building block.[1] Although devoid of significant intrinsic neuropharmacological activity, its true value lies in its chemical architecture, which combines two pharmacologically privileged scaffolds: the piperazine nucleus and a benzenesulfonyl moiety. This unique combination makes it an ideal starting material for the synthesis of a wide array of potential CNS drug candidates.[1]

The piperazine ring is a ubiquitous feature in a multitude of CNS-active drugs, while the benzenesulfonyl group offers a means to modulate physicochemical properties and introduce additional binding interactions. This guide will deconstruct the neuropharmacological relevance of these two components and then illustrate the synthetic pathways through which this compound can be elaborated into novel compounds for neuropharmacological screening.

The Piperazine Moiety: A Privileged Scaffold in Neuropharmacology

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, particularly in the realm of neuropharmacology.[2][3][4][5][6] Its prevalence in CNS drugs stems from its ability to exist in a protonated state at physiological pH, which enhances water solubility and allows for critical interactions with biological targets. Furthermore, the two nitrogen atoms provide synthetic handles for the introduction of diverse substituents, enabling the fine-tuning of pharmacological activity.

The piperazine nucleus is a key component in a wide range of therapeutic classes, including:

-

Antipsychotics: Clozapine and olanzapine, for example, feature a piperazine ring that is crucial for their interaction with dopamine and serotonin receptors.[2][7]

-

Antidepressants: Vortioxetine and trazodone incorporate a piperazine moiety that contributes to their multimodal activity on serotonin receptors and transporters.[2][7]

-

Anxiolytics: Buspirone, a non-benzodiazepine anxiolytic, utilizes a piperazine ring to achieve its partial agonism at 5-HT1A receptors.[2][7]

The neuropharmacological versatility of the piperazine scaffold is a direct result of its ability to be readily modified to target a variety of CNS receptors and transporters.[3][4][8]

The Benzenesulfonyl Moiety: A Modulator of Physicochemical and Pharmacological Properties

The benzenesulfonyl group, and sulfonamides in general, are also of significant interest in CNS drug design.[9][10] This functional group can influence a molecule's properties in several ways that are advantageous for neuropharmacological applications:

-

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to an extended duration of action for drug candidates.[10]

-

Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as amides or esters, allowing for the modification of a molecule's electronic and conformational properties while potentially retaining or improving biological activity.[10]

-

Target Interactions: The sulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[9][11]

Examples of neuropharmacologically active compounds containing a sulfonamide group include certain anticonvulsants and inhibitors of carbonic anhydrase, an enzyme implicated in some neurological disorders.[11]

Synthetic Utility of this compound in Neuropharmacology Research

The strategic value of this compound lies in its pre-configured combination of the piperazine and benzenesulfonyl moieties. The piperazine ring possesses a secondary amine that serves as a nucleophilic handle for a variety of chemical transformations, allowing for the introduction of diverse side chains that can be designed to interact with specific neuroreceptors or transporters.

General Synthetic Strategy

A common synthetic approach involves the N-alkylation or N-arylation of the piperazine nitrogen. This can be achieved through several well-established chemical reactions, including:

-

Nucleophilic Substitution: Reaction with alkyl halides or tosylates.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates.[12]

The following diagram illustrates a generalized synthetic workflow starting from 1-(2-Benzenesulfonyl-ethyl)piperazine.

Caption: General synthetic strategies for the derivatization of 1-(2-Benzenesulfonyl-ethyl)piperazine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and preliminary screening of novel derivatives of 1-(2-Benzenesulfonyl-ethyl)piperazine.

Protocol 1: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination

This protocol describes the synthesis of a hypothetical N-aryl derivative, which could be screened for activity at serotonin or dopamine receptors.

Materials:

-

1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOᵗBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon)

-

TLC plates, silica gel for column chromatography

-

NMR spectrometer, mass spectrometer

Procedure:

-

To an oven-dried Schlenk flask, add 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride (1.0 mmol), aryl bromide (1.2 mmol), and sodium tert-butoxide (2.5 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to the flask under a positive pressure of argon.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir under argon for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for screening the synthesized compounds for their affinity to a specific G-protein coupled receptor (GPCR), such as the dopamine D2 receptor.

Materials:

-

Synthesized compound library

-

Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human D2 receptor)

-

Radioligand (e.g., [³H]Spiperone)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., Haloperidol)

-

96-well microplates

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the synthesized compounds in the assay buffer.

-

In a 96-well microplate, add the cell membranes (10-20 µg protein per well).

-

Add the radioligand at a concentration close to its K_d value.

-

Add the synthesized compounds at various concentrations. For total binding, add assay buffer. For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for each compound by non-linear regression analysis of the competition binding data.

Data Presentation: Hypothetical Characterization of Synthesized Derivatives

The following table summarizes hypothetical characterization data for a small library of compounds synthesized from 1-(2-Benzenesulfonyl-ethyl)piperazine.

| Compound ID | R Group (from Protocol 1) | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | IC₅₀ (nM) at D2 Receptor |

| DERIV-001 | 4-Methylphenyl | C₂₀H₂₆N₂O₂S | 374.50 | Consistent with structure | 150 |

| DERIV-002 | 4-Methoxyphenyl | C₂₀H₂₆N₂O₃S | 390.50 | Consistent with structure | 85 |

| DERIV-003 | 2-Pyridyl | C₁₈H₂₃N₃O₂S | 361.46 | Consistent with structure | 220 |

Conclusion

This compound represents a strategically important starting material for the synthesis of novel compounds with potential neuropharmacological activity. Its constituent piperazine and benzenesulfonyl moieties are both well-established pharmacophores in CNS drug discovery. By leveraging the synthetic accessibility of the piperazine nitrogen, a diverse range of derivatives can be generated and screened for activity against a multitude of neurological targets. This guide provides a framework for the rational design, synthesis, and preliminary evaluation of such compounds, underscoring the value of this versatile chemical intermediate in the ongoing search for new and improved treatments for CNS disorders.

References

- Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810.

-

ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF. Retrieved from [Link]

-

Bentham Science. (n.d.). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Retrieved from [Link]

- PubMed. (1972). Synthesis and Central Nervous System Activity of New Piperazine derivatives.4. Journal of Medicinal Chemistry, 15(4), 417-419.

- MDPI. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297.

- PubMed. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.

- PubMed. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865.

-

PubMed. (n.d.). Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. Retrieved from [Link]

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438.

- PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613.

- PubMed. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 150, 108076.

-

ResearchGate. (n.d.). Application of Sulfonyl in Drug Design | Request PDF. Retrieved from [Link]

-

SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Retrieved from [Link]

- PubMed. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532.

- PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]

- 5. Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective | Bentham Science [benthamscience.com]

- 6. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl in the Development of Novel Cancer Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Cancer Drug Discovery

In the intricate landscape of oncology drug development, the journey from a conceptual molecule to a clinical candidate is both arduous and complex. It is a path paved with countless chemical entities, many of which serve not as the final therapeutic agent, but as the crucial foundational scaffolds upon which potent and selective drugs are built. 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride (2HCl) is a prime example of such a pivotal, yet often unheralded, molecule. This technical guide illuminates the significance of this compound, not as a standalone therapeutic, but as a versatile building block that leverages the privileged piperazine core to create novel anti-cancer agents. We will delve into the synthetic utility, the mechanistic pathways of its derivatives, and the preclinical validation strategies that underscore its importance in the quest for more effective cancer treatments.

1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl: A Profile of a Versatile Chemical Intermediate

This compound is a dihydrochloride salt of a piperazine derivative. Its chemical structure, featuring a benzenesulfonyl group, confers advantageous properties such as enhanced solubility and reactivity, making it an attractive starting material for medicinal chemists.[1] While not an active pharmaceutical ingredient in itself for cancer, its true value lies in its role as a key intermediate in the synthesis of a diverse array of bioactive molecules with therapeutic potential.[1]

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs across various therapeutic areas. Its prevalence is due to its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability. In the context of oncology, the piperazine moiety often serves as a linker or a pharmacophore that can interact with specific biological targets.

The Piperazine Scaffold: A Privileged Structure in Anti-Cancer Drug Design

The piperazine nucleus is considered a "privileged scaffold" in drug discovery. This means that this particular chemical structure is capable of binding to multiple biological targets with high affinity. Many successful anti-cancer drugs, such as Imatinib and Dasatinib, incorporate a piperazine ring, highlighting its importance in the design of kinase inhibitors and other targeted therapies. The strategic incorporation of piperazine derivatives can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its overall efficacy and safety.

Mechanism of Action of Piperazine-Derived Anticancer Agents

While this compound itself does not have a defined mechanism of action in cancer, its derivatives have been shown to exert their anti-neoplastic effects through various pathways, most notably by inducing programmed cell death, or apoptosis.

Induction of the Intrinsic Apoptotic Pathway

A significant number of piperazine-containing compounds have been demonstrated to trigger apoptosis in cancer cells. For example, the novel piperazine compound, CB01, has been shown to be highly cytotoxic to U87 glioblastoma and HeLa cervical cancer cells.[2] Mechanistic studies revealed that CB01 induces apoptosis through the intrinsic, or mitochondrial, pathway. This is evidenced by the activation of caspase-9 and caspase-3, key executioner enzymes in this apoptotic cascade.[2] The release of cytochrome c from the mitochondria is another hallmark of the intrinsic pathway that is often observed with these types of compounds.[2]

Figure 1: Simplified diagram of the intrinsic apoptotic pathway induced by a hypothetical piperazine derivative.

Inhibition of Topoisomerases

Another mechanism by which piperazine derivatives can exert their anti-cancer effects is through the inhibition of topoisomerases. These are essential enzymes that manage the topology of DNA during replication and transcription. Phenylpiperazine derivatives of 1,2-benzothiazine have been designed and synthesized as potential topoisomerase II inhibitors.[3] By stabilizing the enzyme-DNA complex, these compounds can lead to double-strand breaks in the DNA, ultimately triggering cell death.

Synthesis and Derivatization: From Building Block to Bioactive Molecule

The synthesis of monosubstituted piperazines can be a multi-step process, often requiring the use of protecting groups.[4] However, novel, more efficient one-pot synthesis methods are being developed.[4] this compound serves as a readily available starting material for the synthesis of more complex molecules. The ethylpiperazine moiety can be further functionalized to introduce various substituents, allowing for the exploration of the chemical space and the optimization of biological activity. For instance, sulfur-containing ethyl piperazine compounds have been synthesized and shown to be important building blocks for pharmaceuticals.[5]

Figure 2: General workflow for the synthesis of bioactive piperazine derivatives.

Preclinical Evaluation of Piperazine Derivatives

The anti-cancer potential of novel piperazine derivatives is typically assessed through a series of in vitro and in vivo studies.

In Vitro Cytotoxicity Screening

A crucial first step is to determine the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values are determined to quantify the potency of the compounds.

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

| Piperazine Compound (CB01) | U87, HeLa | ~40 nM | [2] |

| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (breast adenocarcinoma) | Varies by compound | [3] |

| Piperazine-1,2,3-triazole derivatives | Pancreatic cancer cell lines | Sub-micromolar to low micromolar range | [6] |

| Epoxide-containing piperazines | HS-578T (breast), PC-3, DU-145 (prostate) | 3-20 µM | [7] |

| N-Ethyl-piperazinyl-amides of oleanonic and ursonic acids | NCI-60 panel | Sub-micromolar to low micromolar range | [8] |

Table 1: Examples of reported in vitro cytotoxic activity of various piperazine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Pharmacokinetic Considerations in Drug Development

The journey of a drug candidate from the lab to the clinic is heavily dependent on its pharmacokinetic properties. While specific pharmacokinetic data for this compound is not available, studies on other piperazine derivatives provide valuable insights. For example, the pharmacokinetics of N-benzylpiperazine (BZP) in humans have been studied, showing a peak plasma concentration (Cmax) at 75 minutes and an elimination half-life (t1/2) of 5.5 hours after a 200 mg oral dose.[9] Such studies are crucial for determining the dosing regimen and predicting the in vivo behavior of new drug candidates. The metabolism of piperazine-containing compounds is also a key area of investigation, as metabolites can have their own pharmacological activity or contribute to toxicity.[10][11][12]

Future Directions and Conclusion

The piperazine scaffold, exemplified by versatile building blocks like this compound, continues to be a cornerstone in the development of novel anti-cancer therapeutics. The ability to readily derivatize this core structure allows for the fine-tuning of pharmacological properties and the exploration of new biological targets. Future research will likely focus on the development of more selective and potent piperazine-based compounds, including those that can overcome drug resistance. The integration of computational modeling and high-throughput screening will further accelerate the discovery of the next generation of piperazine-containing cancer drugs.

References

-

Chem-Impex. 1-(2-Benzenesulfonyl-Ethyl)Piperazine Dihydrochloride. [Link]

-

Jeon, Y. J., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. [Link]

-

Shin, H. I., Lee, J., & Kim, D. K. (2006). Synthesis of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazin-1-ylsulfonyl]-2-n-propoxyphenyl}-7-n-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]-[2-14C]pyrimidin-4-one· 2 HCl (14C-SK3530· 2 HCl). Journal of Labelled Compounds and Radiopharmaceuticals, 49(13), 1141-1149. [Link]

-

Manasa, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4330. [Link]

-

Wang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3745. [Link]

-

Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. [Link]

-

Kavala, V., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2990. [Link]

-

Al-Saffar, N. M., et al. (2023). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 14(11), 2246-2267. [Link]

-

Gherghel, A. M., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6179. [Link]

-

Creaven, P. J., et al. (2004). Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents. Cancer Chemotherapy and Pharmacology, 54(4), 343-350. [Link]

-

Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137. [Link]

-

Hiemke, C., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(5), 223-230. [Link]

-

Lee, H. S., et al. (2007). Metabolism and excretion of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530) in rats. Rapid Communications in Mass Spectrometry, 21(8), 1339-1350. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. d-nb.info [d-nb.info]

- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism and excretion of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl: Molecular Structure, Synthesis, and Biological Activity

This guide provides a comprehensive technical overview of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride, a versatile heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics, synthesis, and biological applications of this piperazine derivative.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] Its six-membered heterocyclic structure with two opposing nitrogen atoms imparts favorable physicochemical properties, such as aqueous solubility and the ability to form salts, which are crucial for drug formulation.[3] The unique structural and electronic features of the piperazine moiety allow for diverse substitutions, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[1][4] 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl emerges from this class of compounds as a valuable building block, particularly in the exploration of novel therapeutics for oncology and neurological disorders.[3][5]

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is characterized by a piperazine ring N-substituted with a 2-benzenesulfonyl-ethyl group. The dihydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂S·2HCl | [6] |

| Molecular Weight | 327.27 g/mol | [3] |

| CAS Number | 866588-15-0 | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in water | [3] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzenesulfonyl group, likely in the range of δ 7.5-8.0 ppm. The methylene protons of the ethyl linker will appear as triplets, with the protons adjacent to the sulfonyl group shifted downfield compared to those adjacent to the piperazine nitrogen. The piperazine ring protons would likely appear as complex multiplets in the δ 2.5-3.5 ppm region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most deshielded. The methylene carbons of the ethyl group and the carbons of the piperazine ring would resonate in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹). N-H stretching vibrations from the protonated piperazine nitrogens would be observed as a broad band in the 2400-3000 cm⁻¹ region.

Synthesis of this compound

A plausible and efficient synthetic route to 1-(2-Benzenesulfonyl-ethyl)piperazine involves the Michael addition of piperazine to phenyl vinyl sulfone. Phenyl vinyl sulfone is an excellent Michael acceptor, readily reacting with nucleophiles like the secondary amine of piperazine.[1][7] The dihydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar N-substituted piperazines.[8][9]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

-

Addition of Michael Acceptor: To the stirred solution, add phenyl vinyl sulfone (1.0 equivalent) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any unreacted piperazine.

-

Purification of the Free Base: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-(2-Benzenesulfonyl-ethyl)piperazine free base. Further purification can be achieved by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring until precipitation is complete.

-

Isolation of the Dihydrochloride Salt: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound.

Biological Activity and Potential Applications

The incorporation of the benzenesulfonyl moiety into the piperazine scaffold suggests potential interactions with various biological targets. This positions this compound as a key intermediate for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.[3][5]

Anticancer Activity

Numerous piperazine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][10] The proposed mechanism of action for many of these compounds involves the induction of apoptosis through the activation of caspase cascades.[11][12]

Potential Mechanisms of Action in Cancer:

-

Induction of Apoptosis: Piperazine-containing compounds have been shown to induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[10][11]

-

Cell Cycle Arrest: Some derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation.[13]

-

Inhibition of Key Signaling Pathways: The benzenesulfonylpiperazine scaffold may allow for interaction with and inhibition of critical protein kinases or other enzymes involved in cancer cell survival and proliferation.

Neuropharmacological Activity

Piperazine derivatives are well-known for their activity on the central nervous system (CNS), with many acting on various neurotransmitter receptors.[14]

Potential Neuropharmacological Targets:

-

Sigma Receptors: The N-substituted piperazine motif is a common feature in ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological disorders.[15][16]

-

Serotonergic and GABAergic Systems: The piperazine core can interact with serotonin (5-HT) and GABA receptors, suggesting potential applications in the treatment of anxiety and depression.[17]

Experimental Protocols for Activity Evaluation

To assess the biological activity of this compound and its derivatives, a series of in vitro and in vivo assays can be employed.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the cytotoxic potential of a compound against cancer cell lines.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5][11]

Sulforhodamine B (SRB) Assay Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After incubation, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth and determine the GI₅₀ value.[13]

Receptor Binding Assays

These assays are crucial for identifying the molecular targets of a compound in the context of neuropharmacology.

General Radioligand Binding Assay Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., guinea pig brain homogenates for sigma receptors).[18]

-

Incubation: In a 96-well plate, incubate the membranes with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the test compound (this compound).[16][18]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound ligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value (inhibitory constant) of the test compound, which represents its affinity for the receptor.[15]

Caption: Workflow for a typical radioligand receptor binding assay.

Structure-Activity Relationship (SAR) Considerations

The biological activity of piperazine derivatives is highly dependent on the nature of the substituents on the nitrogen atoms. For 1-(2-Benzenesulfonyl-ethyl)piperazine, modifications to the phenyl ring of the benzenesulfonyl group (e.g., introduction of electron-withdrawing or electron-donating groups) could significantly impact its potency and selectivity. Furthermore, derivatization of the second nitrogen of the piperazine ring would create a library of compounds for extensive SAR studies.

Conclusion and Future Directions